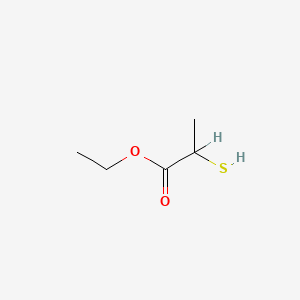Ethyl 2-mercaptopropionate
CAS No.: 103616-07-5
Cat. No.: VC13346880
Molecular Formula: C5H10O2S
Molecular Weight: 134.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 103616-07-5 |
|---|---|
| Molecular Formula | C5H10O2S |
| Molecular Weight | 134.20 g/mol |
| IUPAC Name | ethyl 2-sulfanylpropanoate |
| Standard InChI | InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 |
| Standard InChI Key | LXXNWCFBZHKFPT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)S |
| Canonical SMILES | CCOC(=O)C(C)S |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 2-mercaptopropionate is an aliphatic thioester with the systematic name ethyl 2-sulfanylpropanoate. Its structure comprises a propanoic acid backbone substituted with a thiol group at the second carbon and an ethyl ester at the carboxyl group (Fig. 1). The compound’s (octanol-water partition coefficient) of 1.53 indicates moderate lipophilicity, facilitating its solubility in organic solvents like alcohols and ethers while remaining insoluble in water .
Table 1: Fundamental Physicochemical Properties
The compound’s infrared (IR) spectrum confirms the presence of thiol (S-H stretch at ~2550 cm) and ester (C=O stretch at ~1740 cm) functional groups .
Synthesis and Industrial Production
The industrial synthesis of ethyl 2-mercaptopropionate primarily involves the catalytic addition of hydrogen sulfide () to acrylic acid esters. A patented method (EP0485139A1) outlines a continuous process using weakly basic amine catalysts (e.g., ammonia) and polyether co-catalysts (e.g., 18-crown-6) to enhance reaction efficiency .
Reaction Mechanism:
-
Nucleophilic Addition:
Acrylic acid ester reacts with under mild conditions (0–40°C, 50–125 psig) to form the thiol adduct .
-
Byproduct Formation:
Excess and elevated temperatures promote the formation of dithiodipropionic acid esters:These byproducts are minimized by controlling concentration and temperature .
Process Optimization:
-
Catalyst System: 0.3% anhydrous ammonia and 2% polyether co-catalyst achieve >90% selectivity for the mercaptoester .
-
Solvent Recycling: Post-distillation residues containing dithioesters and catalysts are reused, reducing waste .
Environmental Considerations
Analytical Characterization
Quality Control Metrics
Commercial batches (≥97% purity) are analyzed via:
-
Gas Chromatography (GC): Detects residual acrylic ester and dithioester byproducts .
-
Refractometry: Verifies refractive index within 1.444–1.454 .
Table 3: Commercial Specifications
| Test Parameter | Specification | Source |
|---|---|---|
| Appearance | Colorless clear liquid | |
| Purity (GC) | 97–100% | |
| Water Content | ≤0.5% (Karl Fischer) |
Emerging Trends and Research Directions
Recent patents highlight innovations in catalyst design, such as immobilized ionic liquids, to improve reaction yields (>95%) and reduce energy consumption . Additionally, its role in synthesizing biodegradable polymers—via thiol-ene click chemistry—is gaining traction in sustainable materials research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume